molecular formula C13H10N2O3 B12913042 6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one CAS No. 896450-68-3

6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one

Cat. No.: B12913042
CAS No.: 896450-68-3
M. Wt: 242.23 g/mol
InChI Key: LRERUZHDNYEGAC-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines. This compound is characterized by a fused ring system consisting of a furan ring and a pyrimidine ring, with a methoxyphenyl group attached at the 6-position. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(phenacyloxy)pyrimidine-5-carbonitriles with suitable reagents under specific conditions. For example, the reaction of 5-cyano-2-methylsulfanyl-4(3H)-pyrimidinone with 4-substituted ω-bromoacetophenones in the presence of potassium carbonate and a catalytic amount of potassium iodide in anhydrous acetonitrile medium can yield the desired furo[2,3-d]pyrimidine system .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the furan or pyrimidine rings.

    Substitution: The methoxyphenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups at specific positions on the molecule.

Scientific Research Applications

6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. For instance, it has been shown to interact with vascular endothelial growth factor receptor 2 (VEGFR2), inhibiting its activity and thereby affecting angiogenesis . The compound’s effects are mediated through binding to the active site of the receptor, leading to inhibition of downstream signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)furo[2,3-d]pyrimidin-2(1H)-one
  • 6-(4-Ethylphenyl)furo[2,3-d]pyrimidin-2(1H)-one
  • 6-(4-Methylthio)phenyl)furo[2,3-d]pyrimidin-2(1H)-one

Uniqueness

6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. Compared to its analogs with different substituents, the methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy in certain applications .

Properties

CAS No.

896450-68-3

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

6-(4-methoxyphenyl)-1H-furo[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C13H10N2O3/c1-17-10-4-2-8(3-5-10)11-6-9-7-14-13(16)15-12(9)18-11/h2-7H,1H3,(H,14,15,16)

InChI Key

LRERUZHDNYEGAC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(O2)NC(=O)N=C3

Origin of Product

United States

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